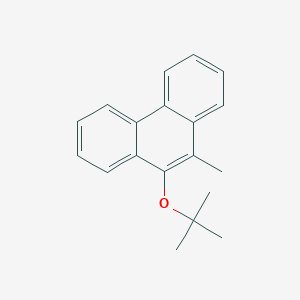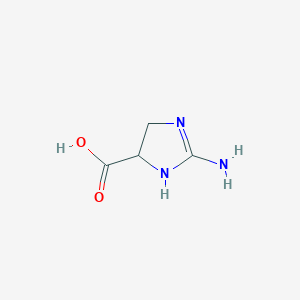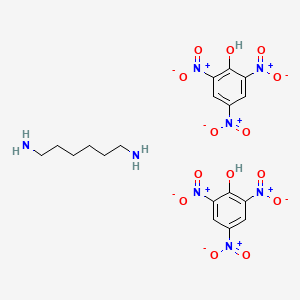
Hydantoin, 1-(4-(p-chlorophenyl)-2-thiazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydantoin, 1-(4-(p-chlorophenyl)-2-thiazolyl)- is a heterocyclic organic compound that belongs to the class of hydantoins. Hydantoins are known for their diverse biological activities and are widely studied for their pharmacological properties. This particular compound features a thiazole ring substituted with a p-chlorophenyl group, making it a unique and interesting molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydantoin, 1-(4-(p-chlorophenyl)-2-thiazolyl)- typically involves the reaction of isatin derivatives with 2-phenylglycine and arylidene-imidazolidine-2,4-diones (hydantoins) through a regioselective three-component reaction . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Hydantoin, 1-(4-(p-chlorophenyl)-2-thiazolyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives of the original compound .
Scientific Research Applications
Hydantoin, 1-(4-(p-chlorophenyl)-2-thiazolyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial, anti-inflammatory, and analgesic activities.
Medicine: Potential therapeutic applications in treating infections and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Hydantoin, 1-(4-(p-chlorophenyl)-2-thiazolyl)- involves its interaction with various molecular targets and pathways. The compound is known to inhibit specific enzymes and receptors, leading to its antimicrobial and anti-inflammatory effects . The molecular targets include bacterial cell wall synthesis enzymes and inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: Known for their biological activities, including anti-inflammatory and antiviral properties.
Thiazolidinedione derivatives: Widely studied for their pharmacological properties, particularly in treating diabetes.
Benzimidazole derivatives: Known for their diverse biological activities, including antimicrobial and anti-inflammatory effects.
Uniqueness
Hydantoin, 1-(4-(p-chlorophenyl)-2-thiazolyl)- stands out due to its unique combination of a hydantoin core with a thiazole ring substituted with a p-chlorophenyl group. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Properties
| 78140-09-7 | |
Molecular Formula |
C12H8ClN3O2S |
Molecular Weight |
293.73 g/mol |
IUPAC Name |
1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C12H8ClN3O2S/c13-8-3-1-7(2-4-8)9-6-19-12(14-9)16-5-10(17)15-11(16)18/h1-4,6H,5H2,(H,15,17,18) |
InChI Key |
FMZPDJQVMCMLMT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=O)N1C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Butyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14440135.png)
![1-[3-(Piperidin-1-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14440140.png)

![2-[Amino(4-fluorophenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14440154.png)


